molecular formula C16H18N2O2S B213889 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B213889
M. Wt: 302.4 g/mol
InChI Key: BBOGMWOLSLPVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in the regulation of various physiological processes, including pain, inflammation, and immune response. In recent years, A-438079 has gained significant attention as a potential therapeutic agent for various diseases.

Mechanism of Action

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which contribute to pain and inflammation. 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide acts as a selective antagonist of the P2X7 receptor and blocks its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of microglia and astrocytes. Furthermore, this compound has been shown to reduce the production of reactive oxygen species and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and has high selectivity for the P2X7 receptor. Furthermore, this compound has been extensively studied in animal models and has shown promising results in preclinical studies. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Furthermore, the pharmacokinetics of this compound are not well understood, which can make it difficult to determine the optimal dosage and administration route.

Future Directions

There are several future directions for the research and development of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the potential use of this compound in the treatment of chronic pain and inflammation in humans. Furthermore, there is growing interest in the use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of future research is the development of novel P2X7 receptor antagonists with improved pharmacokinetic properties and selectivity.
Conclusion:
In conclusion, this compound is a small molecule antagonist of the P2X7 receptor that has shown promising results in preclinical studies for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. The synthesis method of this compound is straightforward and efficient, and it has several advantages for lab experiments. However, there are some limitations to the use of this compound, and further research is needed to fully understand its pharmacokinetics and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the condensation of 2-aminothiophenol with 2-bromoethanol to form 2-(2-hydroxyethoxy)benzenethiol, which is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to form the final product. The synthesis method has been described in detail in various research articles and is considered to be a straightforward and efficient method.

Scientific Research Applications

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has been shown to effectively block the P2X7 receptor and reduce pain and inflammation in animal models. Furthermore, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H18N2O2S/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,17,18,19)

InChI Key

BBOGMWOLSLPVQC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.